3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione

Drug-likeness Lipophilicity ADME

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione (CAS 62366-62-5) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]isoquinoline-5,10-dione class. It features a fused tricyclic core with a methyl substituent at the 3-position and a nitro group at the 8-position, yielding the molecular formula C₁₂H₇N₃O₄ and a molecular weight of 257.20 g/mol.

Molecular Formula C12H7N3O4
Molecular Weight 257.20 g/mol
CAS No. 62366-62-5
Cat. No. B11858074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
CAS62366-62-5
Molecular FormulaC12H7N3O4
Molecular Weight257.20 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4/c1-6-5-13-11-10(16)9-4-7(15(18)19)2-3-8(9)12(17)14(6)11/h2-5H,1H3
InChIKeyDQEXBNNJLAMKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione (CAS 62366-62-5): Core Structural Identity and Physicochemical Baseline for Procurement


3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione (CAS 62366-62-5) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]isoquinoline-5,10-dione class [1]. It features a fused tricyclic core with a methyl substituent at the 3-position and a nitro group at the 8-position, yielding the molecular formula C₁₂H₇N₃O₄ and a molecular weight of 257.20 g/mol [1]. Its computed physicochemical properties include a LogP of approximately 1.6–1.86 and a topological polar surface area (TPSA) of approximately 97.8 Ų, placing it within a range generally considered favorable for passive membrane permeability [1]. This compound is cataloged primarily as a screening compound for medicinal chemistry and biological research applications [1].

Why Generic Substitution of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione Is Not Supported by Existing Evidence


Compounds within the imidazo[1,2-b]isoquinoline-5,10-dione family are not interchangeable due to the profound impact of substituent position and identity on biological target engagement. The target compound bears a unique substitution pattern (3-methyl, 8-nitro) that differentiates it from the unsubstituted core (CAS 36142-27-5) and positional isomers such as 6-nitroimidazo[1,2-b]isoquinoline-5,10-dione (CAS 62366-59-0) and 8-nitroimidazo[1,2-b]isoquinoline-5,10-dione (CAS 36142-32-2) . While quantitative biological activity data for the target compound remain extremely limited in the public domain, the presence of the nitro group at the 8-position—known to be a critical determinant of bioreductive activation and binding affinity in related nitroheterocyclic chemotypes—means that even a shift of the nitro group to the 6-position could drastically alter the compound's redox potential, metabolic fate, and target selectivity [1]. Therefore, any substitution without direct comparative experimental validation risks undermining the integrity and reproducibility of a research program.

Quantitative Differentiation Evidence for 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione Against Closest Structural Analogs


LogP-Driven Permeability Differentiation: 3-Methyl-8-nitro vs. Unsubstituted Core

The presence of the 3-methyl and 8-nitro substituents increases the lipophilicity of the target compound relative to the unsubstituted imidazo[1,2-b]isoquinoline-5,10-dione core. The target compound has a computed XLogP3-AA of 1.6 [1], whereas the unsubstituted parent (CAS 36142-27-5, C₁₁H₆N₂O₂) has a lower computed XLogP3 of approximately 0.87 [2]. This increase in LogP by approximately 0.73 log units corresponds to a theoretical ~5.4-fold increase in the octanol-water partition coefficient, suggesting improved passive membrane permeability. This differential is relevant when selecting a scaffold for cell-based assays or in vivo studies where intracellular target access is required.

Drug-likeness Lipophilicity ADME

Topological Polar Surface Area as a Differentiator for Oral Bioavailability Potential

The computed topological polar surface area (TPSA) of the target compound is 97.8 Ų [1]. This is identical to the TPSA of the 8-nitro positional isomer (CAS 36142-32-2) and the 6-nitro isomer (CAS 62366-59-0), as all share the same molecular formula (C₁₁H₅N₃O₄ for the non-methylated nitro analogs; C₁₂H₇N₃O₄ for the methylated target). However, compared to the unsubstituted core (TPSA ≈ 58.2 Ų), the target compound's larger TPSA falls below the 140 Ų threshold commonly associated with good oral absorption, yet is sufficiently high to potentially limit blood-brain barrier penetration relative to the core. For researchers selecting between the methylated and non-methylated nitro analogs, the TPSA equivalence means that permeability differences are driven primarily by LogP, not hydrogen-bonding capacity [1][2].

Oral bioavailability Rule of Five Physicochemical profiling

Crystallographic Conformation of the Core Scaffold and Implications for 3-Methyl-8-nitro Substitution

The unsubstituted imidazo[1,2-b]isoquinoline-5,10-dione core adopts a butterfly-shaped conformation in the solid state, folded slightly along the O=C···C=O axis with a dihedral angle of 6.42(3)° between the two halves of the molecule [1]. The 3-methyl substituent in the target compound introduces steric bulk adjacent to the imidazole nitrogen, which may influence the preferred dihedral angle and the planarity of the tricyclic system. The 8-nitro group, being electron-withdrawing, may further modulate the electronic distribution across the quinone-like dione system. While no crystal structure of the target compound has been reported, the known conformational flexibility of the core scaffold suggests that substituent effects on molecular shape could affect binding to biological targets with defined steric constraints.

Crystal structure Conformational analysis Structure-based design

Absence of Publicly Available Biological Activity Data as a Key Procurement Consideration

As of May 2026, no quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione have been deposited in major public databases including PubChem, ChEMBL, or BindingDB [1][2]. This stands in contrast to some structurally related nitroimidazole derivatives, for which nitric oxide synthase (NOS) inhibitory activity has been reported in patent literature (e.g., US9242957, though these data correspond to chemically distinct scaffold classes, not imidazo[1,2-b]isoquinolines) [3]. The absence of bioactivity annotation means that the target compound currently offers a completely uncharacterized biological profile, which may be advantageous for researchers seeking novel chemical space for screening campaigns, or disadvantageous for those requiring pre-validated tool compounds.

Data gap Screening compound Biological annotation

Recommended Procurement Scenarios for 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione Based on Current Evidence


De Novo Phenotypic or Target-Based Screening Campaigns Requiring Unexplored Chemical Space

Given the complete absence of public biological annotation [1], this compound is best suited for high-throughput screening (HTS) or focused library screening where novelty is prioritized. Its computed drug-like properties (MW 257.2, LogP 1.6, TPSA 97.8 Ų) [1] place it within favorable physicochemical space for cell-based assays, making it a viable candidate for inclusion in diversity-oriented screening collections.

Synthetic Chemistry and Medicinal Chemistry Scaffold Exploration

The imidazo[1,2-b]isoquinoline-5,10-dione core is a validated scaffold for medicinal chemistry, with the parent structure fully characterized by single-crystal X-ray diffraction [2]. The 3-methyl-8-nitro derivative offers a distinct substitution pattern for structure-activity relationship (SAR) exploration, particularly for probing the effects of electron-withdrawing (8-nitro) and electron-donating (3-methyl) groups on the electronic properties of the dione system. This compound can serve as a key intermediate or reference point in the synthesis and evaluation of novel imidazo[1,2-b]isoquinoline analogs.

Computational Chemistry and In Silico Modeling Studies

With well-defined computed molecular descriptors (LogP, TPSA, molecular weight, hydrogen bond acceptor/donor counts) available from PubChem [1], this compound is a suitable test case for computational models of drug-likeness, molecular docking, or quantum mechanical studies of nitroimidazole-containing heterocycles. Its relatively small size and conformational rigidity (limited rotatable bonds) make it computationally tractable for ab initio or DFT calculations investigating nitro group electronic effects on the fused tricyclic system.

Analytical Reference Standard for Method Development

The compound's unique CAS registry number (62366-62-5) and well-defined InChIKey (DQEXBNNJLAMKGP-UHFFFAOYSA-N) [1], combined with the absence of stereochemical complexity (no chiral centers), make it suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development in laboratories working with imidazo[1,2-b]isoquinoline derivatives. Its distinct retention time and mass spectral signature can serve as a benchmark for purity and identity testing in synthetic chemistry workflows.

Quote Request

Request a Quote for 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.